1,2,3,4-Tetrahydroisoquinoline hydrochloride

PNMT inhibition α2-adrenoceptor selectivity

Research on CNS targets often suffers from scaffold contamination or lack of baseline SAR data. THIQ·HCl (CAS 14099-81-1) provides the unsubstituted THIQ core, essential for rational analog design. • PNMT inhibitor SAR: Baseline α2 Ki/PNMT Ki = 0.036; enables precise selectivity engineering (up to 4100-fold with 7-substitution). • Mitochondrial toxicity screening: Very weak Complex I inhibitor (IC50 ≈ 22 mM), ideal as non-neurotoxic negative control vs. potent analogs (IC50 = 0.36 mM). • High-purity (≥98%), water-soluble crystalline solid; compatible with automated synthesis and analytical method development.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 14099-81-1
Cat. No. B082161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline hydrochloride
CAS14099-81-1
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1C[NH2+]CC2=CC=CC=C21.[Cl-]
InChIInChI=1S/C9H11N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-4,10H,5-7H2;1H
InChIKeyMGFREDWKELGWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline HCl – Chemical Identity & Research Procurement


1,2,3,4-Tetrahydroisoquinoline hydrochloride (THIQ·HCl) is the hydrochloride salt of the secondary amine 1,2,3,4-tetrahydroisoquinoline, with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol [1]. It is a crystalline solid that exhibits high solubility in water and polar solvents, offering a stable and readily handleable form of the THIQ scaffold . This scaffold is a core structural motif found in numerous bioactive alkaloids and serves as a fundamental building block in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and oncology therapeutics [2].

Unsubstituted THIQ scaffold Baseline for SAR campaigns and selectivity studies
Crystalline hydrochloride salt Enables precise weighing and storage at ambient conditions
High aqueous solubility Directly compatible with aqueous assay buffers

Why Generic Substitution Fails for THIQ Hydrochloride


The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is highly sensitive to substituent modifications, which can drastically alter its pharmacological profile, target selectivity, and even induce off-target toxicity. As demonstrated by structure-activity relationship (SAR) studies, even minor changes—such as the addition of a single methyl or hydroxymethyl group at the 3-position, or methoxy substitutions on the aromatic ring—can invert selectivity ratios, shift potency by orders of magnitude, or convert a weak inhibitor into a potent neurotoxin [1][2]. Therefore, when building a chemical library, conducting a medicinal chemistry campaign, or performing SAR studies, the specific analog selected must be precisely matched to the intended target and experimental design. Substituting 1,2,3,4-Tetrahydroisoquinoline hydrochloride (CAS 14099-81-1) with a seemingly similar THIQ analog without understanding these quantitative differences can lead to erroneous conclusions or failed experiments.

Substituent sensitivity may shift selectivity 3-methyl or 3-hydroxymethyl analogs can reverse PNMT vs. α2 selectivity ratios, requiring careful analog selection for target-focused studies.
Methoxy substitutions can introduce neurotoxicity endpoints 6-methoxy analogs exhibit markedly increased mitochondrial complex I inhibition, which may confound cell-based neurotoxicity assessments.
Free base handling differs from hydrochloride salt The liquid free base requires different dispensing and solubilization protocols; direct substitution may compromise assay reproducibility.

Quantitative Differentiation of THIQ Hydrochloride


PNMT vs. α2-Adrenoceptor Selectivity Profile

In a direct head-to-head comparison of phenylethanolamine N-methyltransferase (PNMT) inhibitory activity versus α2-adrenoceptor affinity, unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ, the free base corresponding to the hydrochloride salt) exhibited a Ki of 9.7 µM for PNMT and a Ki of 0.35 µM for α2, resulting in a selectivity ratio (α2 Ki/PNMT Ki) of 0.036. This profile is markedly different from 3-methyl-THIQ (PNMT Ki = 2.1 µM, α2 Ki = 0.76 µM, selectivity = 0.36) and 3-hydroxymethyl-THIQ (PNMT Ki = 1.1 µM, α2 Ki = 6.6 µM, selectivity = 6.0), demonstrating that the unsubstituted scaffold provides a unique baseline selectivity fingerprint with a 10-fold and 166-fold lower selectivity ratio, respectively [1].

PNMT vs α2 selectivity
Head-to-head
Selectivity ratio 0.036 (PNMT Ki 9.7 µM, α2 Ki 0.35 µM)
Low-selectivity baseline for SAR studies
In vitro enzymatic & radioligand assays; 10- to 166-fold lower selectivity vs. 3-substituted analogs
PNMT inhibition α2-adrenoceptor selectivity CNS research medicinal chemistry

Mitochondrial Complex I Inhibition Potency

In a cross-study comparison of mitochondrial complex I inhibitory activity in rat forebrain mitochondrial fragments, 1,2,3,4-tetrahydroisoquinoline (THIQ) was identified as the least potent inhibitor among a panel of isoquinoline derivatives, with an IC50 of approximately 22 mM. This is in stark contrast to structurally similar analogs such as N-methyl-6-methoxy-THIQ (IC50 = 0.36 mM) and 6-methoxy-THIQ (IC50 = 0.38 mM), which are approximately 60-fold more potent [1]. Additionally, the unsubstituted scaffold was less potent than the neurotoxic reference compound MPP+ (IC50 = 4.1 mM).

Complex I inhibition
Cross-study comparable
IC50 ≈ 22 mM (rat forebrain mitochondria)
Low-potency negative control selection
58- to 61-fold less potent than 6-methoxy analogs; context for mitochondrial toxicity models
mitochondrial toxicity complex I inhibition Parkinson's disease models neurotoxicity

HCl Salt vs. Free Base: Handling Advantages

While the free base 1,2,3,4-tetrahydroisoquinoline (CAS 91-21-4) is a viscous liquid (melting point -30°C, boiling point 232-233°C) , the hydrochloride salt (CAS 14099-81-1) is a crystalline solid with a melting point of 198-202°C, enabling precise weighing and easier storage . Furthermore, the hydrochloride salt exhibits high water solubility, described as 'almost transparency' in aqueous solution, making it directly amenable to biological assays requiring aqueous buffers without the need for co-solvents . This contrasts with the free base, which, while soluble in water at 20 g/L, is a liquid that can be more challenging to accurately dispense and may require organic co-solvents for certain applications .

Salt form advantage
Data to verify
Crystalline solid (mp 198-202°C) vs. free base liquid (mp -30°C); high water solubility
Improved handling and aqueous dissolution
Supplier and literature data; verify lot-specific solubility for critical workflows
chemical procurement salt selection solubility stability laboratory handling

Antiglioma Activity: Scaffold vs. Optimized Analog

In a study evaluating antiglioma activity, the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold served as the synthetic starting point for a series of analogs. A specific derivative, 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 25), demonstrated significantly improved potency and selectivity against C6 rat glioma cells (EC50 = 0.63 µM) compared to cultured rat astrocytes (EC50 = 10.85 µM). This represented a marked improvement over the previous lead molecule EDL-155 (EC50 = 1.5 µM vs. 27.4 µM) [1]. While the parent unsubstituted THIQ was not directly evaluated for antiglioma activity in this study, the data demonstrate that the unmodified scaffold is a crucial synthetic intermediate for accessing highly potent and selective analogs. Furthermore, stereochemical separation of compound 25 revealed that the (+) isomer was 21-fold more active than the (−) isomer, highlighting the importance of precise chemical identity [1].

Antiglioma building block
Derivative data
Derivative 25: EC50 = 0.63 µM on C6 glioma cells, 17-fold selectivity over astrocytes
Supports use as synthetic intermediate for antiglioma SAR
Unsubstituted scaffold not directly tested; activity from elaborated analog
antiglioma glioblastoma oncology CNS cancer medicinal chemistry

Research & Industrial Applications of THIQ Hydrochloride


Baseline Scaffold for PNMT SAR Studies

Procure 1,2,3,4-Tetrahydroisoquinoline hydrochloride for use as the unsubstituted core scaffold in SAR campaigns aimed at developing selective phenylethanolamine N-methyltransferase (PNMT) inhibitors. Its low selectivity profile (α2 Ki/PNMT Ki = 0.036) provides a quantitative baseline against which the effects of 3-position and 7-position substituents can be measured, enabling the rational design of analogs with enhanced selectivity (e.g., selectivity ratios up to 6.0 for 3-hydroxymethyl or 4100 for 7-aminosulfonyl-3-hydroxymethyl derivatives) [1].

Low-Potency Control for Complex I Inhibition

Utilize this compound as a low-potency negative control or as a non-neurotoxic scaffold in studies investigating mitochondrial dysfunction related to Parkinson's disease. Its very weak complex I inhibitory activity (IC50 ≈ 22 mM) is quantitatively distinct from potent neurotoxic analogs like N-methyl-6-methoxy-THIQ (IC50 = 0.36 mM), allowing researchers to isolate and attribute biological effects to specific structural modifications [2].

Building Block for CNS Compound Libraries

Employ 1,2,3,4-Tetrahydroisoquinoline hydrochloride as a privileged scaffold and key synthetic intermediate for the generation of diverse CNS-focused chemical libraries. Its solid, crystalline form and high water solubility facilitate accurate weighing and use in automated synthesis platforms. The scaffold can be readily derivatized to produce analogs with potent antiglioma activity (e.g., compound 25 with EC50 = 0.63 µM against C6 glioma cells) or other CNS-active agents [3].

Reference Standard for Analytical Assays

Procure this high-purity (≥97%) hydrochloride salt as a reference standard for analytical method development, including HPLC and LC-MS, or as a control compound in receptor binding assays (e.g., α2-adrenoceptor affinity assays). Its well-characterized physical properties (solid, melting point 198-202°C) and defined activity profiles (e.g., α2 Ki = 0.35 µM) make it a reliable and reproducible standard for calibration and comparative studies .

Application
Selection Property
Validation Focus
PNMT SAR studies
Unsubstituted core scaffold
Baseline selectivity profiling
Mitochondrial complex I research
Low-potency scaffold
Inhibition potency differentiation
CNS-focused library synthesis
Crystalline building block
High aqueous solubility for automation
Analytical reference standard
Characterized hydrochloride salt
Melting point and purity for calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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